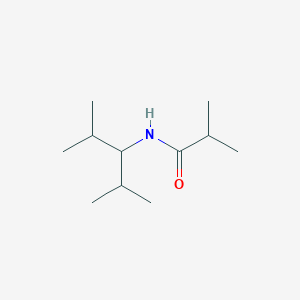
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as Naphthylisoindoline, is a natural product that has gained significant attention in scientific research due to its potential pharmacological properties. This molecule is a member of the naphthylisoquinoline family, which is a class of natural products that has been isolated from various plant species. The unique structural features of naphthylisoindoline make it an attractive target for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is not yet fully understood. However, studies have suggested that it may act by inhibiting various cellular processes that are essential for the growth and survival of cancer cells. For example, it has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication. This inhibition can lead to DNA damage and cell death. Additionally, 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that it can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is its potency against cancer cells. This makes it an attractive candidate for cancer treatment. Additionally, its anti-inflammatory and anti-viral activities make it a potential therapeutic agent for a variety of diseases. However, one of the limitations of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline. This will help to identify potential targets for drug development. Furthermore, studies are needed to investigate the potential toxicity of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline and its metabolites in vivo. Finally, research is needed to explore the potential use of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1-naphthylamine with succinic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dione. Other methods include the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has been the subject of numerous scientific studies due to its potential pharmacological properties. Some of the most promising areas of research include its anti-cancer, anti-inflammatory, and anti-viral activities. Studies have shown that 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline exhibits potent cytotoxicity against cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-(1-naphthyl)hexahydro-1H-isoindole-1,3(2H)-dionendoline has demonstrated significant activity against various viruses, including HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-2,5-8,11,14-15H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINMLPIDKXZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)

![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)
![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)
![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)

![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)
![N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5137372.png)

![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5137380.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)

